An In-depth Technical Guide to 5-(2-chloro-6-fluorophenyl)oxazole: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 5-(2-chloro-6-fluorophenyl)oxazole: Synthesis, Properties, and Potential Applications
Introduction
The oxazole ring system, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug discovery.[2] Oxazole derivatives are found in numerous natural products and synthetic molecules, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] This guide focuses on a specific, synthetically accessible derivative: 5-(2-chloro-6-fluorophenyl)oxazole . The introduction of a di-substituted phenyl ring, featuring both chloro and fluoro groups, is a strategic design element in medicinal chemistry, often employed to modulate physicochemical properties such as lipophilicity and metabolic stability, and to enhance binding affinity to biological targets.
This document provides a comprehensive technical overview of the chemical structure, plausible synthetic routes, predicted physicochemical and spectroscopic properties, and potential applications of 5-(2-chloro-6-fluorophenyl)oxazole, tailored for researchers and professionals in drug development.
Chemical Structure and Physicochemical Properties
The foundational step in understanding any molecule is to delineate its structure and predict its behavior through its physicochemical properties. The 2,6-disubstitution on the phenyl ring sterically influences its rotation relative to the oxazole ring, which can have significant implications for its interaction with biological macromolecules.
Molecular Structure
The structure consists of a central oxazole ring substituted at the 5-position with a 2-chloro-6-fluorophenyl group.
Caption: 2D Chemical Structure of 5-(2-chloro-6-fluorophenyl)oxazole.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties for 5-(2-chloro-6-fluorophenyl)oxazole. These values are computationally derived and provide a baseline for experimental validation.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₉H₅ClFNO | - |
| Molecular Weight | 211.60 g/mol | - |
| LogP | 3.44 | ChemScene[6] |
| Topological Polar Surface Area (TPSA) | 26.03 Ų | ChemScene[6] |
| Hydrogen Bond Donors | 0 | ChemScene[6] |
| Hydrogen Bond Acceptors | 2 | ChemScene[6] |
| Rotatable Bonds | 1 | ChemScene[6] |
Synthesis of 5-(2-chloro-6-fluorophenyl)oxazole
The Van Leusen oxazole synthesis is the most direct and widely adopted method for preparing 5-substituted oxazoles.[7] This reaction involves the condensation of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC), a stable and odorless isocyanide reagent, in the presence of a base.[2]
Reaction Scheme
The synthesis proceeds by reacting 2-chloro-6-fluorobenzaldehyde with TosMIC using a suitable base like potassium carbonate (K₂CO₃) in a solvent such as methanol (MeOH).
Caption: Van Leusen Synthesis of 5-(2-chloro-6-fluorophenyl)oxazole.
Causality Behind Experimental Choices
-
Aldehyde Choice : 2-chloro-6-fluorobenzaldehyde is the specific precursor required to generate the desired 5-aryl substituent. The electron-withdrawing nature of the chloro and fluoro groups can enhance the reactivity of the aldehyde's carbonyl carbon towards nucleophilic attack.[2]
-
TosMIC Reagent : TosMIC serves as a C-N synthon for the oxazole ring. The tosyl group is an excellent leaving group, and the isocyanide functionality is crucial for the cyclization step.[7]
-
Base and Solvent : Potassium carbonate (K₂CO₃) is a commonly used, cost-effective base strong enough to deprotonate TosMIC. Methanol is an effective polar protic solvent for this reaction, facilitating the dissolution of reactants and intermediates.[8]
Detailed Experimental Protocol
The following protocol is a representative procedure based on established Van Leusen syntheses.[8]
-
Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-6-fluorobenzaldehyde (1.0 mmol, 1.0 equiv) and p-toluenesulfonylmethyl isocyanide (TosMIC) (1.05 mmol, 1.05 equiv).
-
Solvent and Base Addition : Add methanol (20 mL) to the flask, followed by anhydrous potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv).
-
Reaction : Heat the reaction mixture to reflux (approximately 65°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Workup : After completion, cool the mixture to room temperature and add deionized water (30 mL). The product may precipitate as a solid.
-
Extraction : If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification : Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-(2-chloro-6-fluorophenyl)oxazole.
Reaction Mechanism Workflow
The mechanism involves a multi-step sequence initiated by the deprotonation of TosMIC.
Caption: Mechanism workflow for the Van Leusen oxazole synthesis.
Predicted Spectroscopic and Spectrometric Analysis
Characterization of the final compound relies on a suite of spectroscopic techniques. The following data are predicted based on the analysis of similar 5-aryloxazole structures.[1][9]
| Technique | Predicted Spectral Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-8.0 (s, 1H, H2-oxazole), δ 7.3-7.5 (m, 4H, H4-oxazole and aromatic protons) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 150-160 (C2, C5-oxazole), δ 120-140 (C4-oxazole and aromatic carbons), δ 115-135 (Aromatic carbons attached to F and Cl, showing C-F and C-Cl coupling) |
| FT-IR (KBr, cm⁻¹) | 3100-3150 (Aromatic C-H stretch), 1600-1650 (C=N stretch), 1500-1580 (Aromatic C=C stretch), 1100-1200 (C-O-C stretch), 1050-1080 (C-F stretch), 750-800 (C-Cl stretch) |
| Mass Spec. (EI) | m/z 211/213 (M⁺, M⁺+2, ~3:1 ratio for ³⁵Cl/³⁷Cl), fragments corresponding to loss of CO, HCN, and cleavage of the aryl-oxazole bond. |
Rationale for Predictions
-
¹H NMR : The oxazole protons (H2 and H4) are expected to appear as singlets in the aromatic region. The protons on the phenyl ring will exhibit complex splitting patterns (multiplets) due to coupling with each other and with the fluorine atom.[9]
-
¹³C NMR : The carbon atoms of the oxazole ring will resonate at characteristic downfield shifts. The carbons in the phenyl ring will show splitting due to C-F coupling, and their chemical shifts will be influenced by the electronegative Cl and F substituents.[10]
-
FT-IR : The spectrum will be dominated by characteristic vibrations of the aromatic and heterocyclic rings. The C-F and C-Cl stretching frequencies are key diagnostic peaks.[11][12]
-
Mass Spectrometry : The molecular ion peak will show a characteristic isotopic pattern for a monochlorinated compound. Fragmentation is likely to involve cleavage of the oxazole ring and loss of small molecules like CO and HCN, a common pattern for azoles.[13][14]
Chemical Reactivity
The oxazole ring is aromatic but has distinct reactivity patterns. It is generally stable to oxidation but can undergo electrophilic substitution, primarily at the C4 position, though this is less favorable than in more electron-rich heterocycles. The presence of the bulky and electron-withdrawing 2-chloro-6-fluorophenyl group at C5 will sterically hinder and electronically deactivate the C4 position. The phenyl ring itself is deactivated towards electrophilic substitution due to the halogen substituents. Nucleophilic aromatic substitution on the phenyl ring is possible but would require harsh conditions.
Potential Applications in Drug Development
The strategic combination of an oxazole core with a halogenated phenyl ring makes 5-(2-chloro-6-fluorophenyl)oxazole a compound of significant interest for drug discovery.
Caption: Drug discovery context for 5-(2-chloro-6-fluorophenyl)oxazole.
-
Pharmacophore Scaffolding : The oxazole ring can act as a bioisostere for amide or ester groups, providing a more rigid and metabolically stable core while maintaining key hydrogen bonding capabilities.[5]
-
Role of Halogenation :
-
Fluorine : The small, highly electronegative fluorine atom at the ortho position can block metabolic oxidation at that site and can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with enzyme active sites.
-
Chlorine : The chloro group significantly increases lipophilicity, which can enhance membrane permeability and oral bioavailability. It can also occupy hydrophobic pockets in target proteins.
-
-
Therapeutic Potential : Given that various substituted oxazoles have shown activity as COX-2 inhibitors, kinase inhibitors (like VEGFR-2), and anticancer agents, this compound represents a valuable starting point for screening against these target classes.[3][4] The specific substitution pattern offers a unique combination of steric and electronic properties that could lead to novel selectivity and potency profiles.
Conclusion
5-(2-chloro-6-fluorophenyl)oxazole is a strategically designed heterocyclic compound with significant potential in medicinal chemistry. While direct experimental data is not yet widely published, its synthesis is readily achievable via the robust Van Leusen reaction. By leveraging established principles of spectroscopy and structure-activity relationships, we can confidently predict its key chemical and physical properties. The unique combination of the oxazole core and the ortho-disubstituted halogenated phenyl ring makes it a compelling candidate for further investigation in various drug discovery programs, particularly in the areas of oncology and inflammation. This guide provides a solid, scientifically-grounded framework for researchers to initiate such explorations.
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